Diethyl 2,6-dichloro-2,6-dipropylhept-3-enedioate
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Overview
Description
Diethyl 2,6-dichloro-2,6-dipropylhept-3-enedioate is an organic compound with a complex structure characterized by the presence of chlorine atoms and ester functional groups
Preparation Methods
The synthesis of Diethyl 2,6-dichloro-2,6-dipropylhept-3-enedioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of a suitable precursor, followed by esterification reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve large-scale reactors and continuous processing techniques to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
Diethyl 2,6-dichloro-2,6-dipropylhept-3-enedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed in the presence of acids or bases to yield carboxylic acids and alcohols.
Scientific Research Applications
Diethyl 2,6-dichloro-2,6-dipropylhept-3-enedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dichloro-2,6-dipropylhept-3-enedioate involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and ester groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Diethyl 2,6-dichloro-2,6-dipropylhept-3-enedioate can be compared with other similar compounds, such as:
Diethyl 2,6-dichloro-3-pyridylaminomethylene malonate: This compound shares structural similarities but differs in its functional groups and applications.
Diethyl 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine: Another related compound with distinct chemical properties and uses.
Tris(1,3-dichloro-2-propyl) phosphate: Known for its flame retardant properties, it highlights the diversity of compounds with chlorine atoms in their structure.
Properties
CAS No. |
62377-79-1 |
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Molecular Formula |
C17H28Cl2O4 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
diethyl 2,6-dichloro-2,6-dipropylhept-3-enedioate |
InChI |
InChI=1S/C17H28Cl2O4/c1-5-10-16(18,14(20)22-7-3)12-9-13-17(19,11-6-2)15(21)23-8-4/h9,12H,5-8,10-11,13H2,1-4H3 |
InChI Key |
WLUCKYWAQTVLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=CC(CCC)(C(=O)OCC)Cl)(C(=O)OCC)Cl |
Origin of Product |
United States |
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